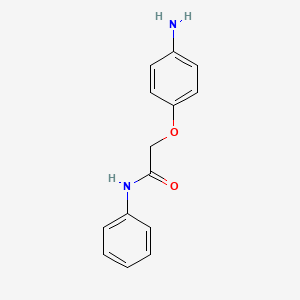

2-(4-aminophenoxy)-N-phenylacetamide

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C14H14N2O2 |

|---|---|

Molekulargewicht |

242.27 g/mol |

IUPAC-Name |

2-(4-aminophenoxy)-N-phenylacetamide |

InChI |

InChI=1S/C14H14N2O2/c15-11-6-8-13(9-7-11)18-10-14(17)16-12-4-2-1-3-5-12/h1-9H,10,15H2,(H,16,17) |

InChI-Schlüssel |

KQTZCWUMMKEXMG-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)N |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Rational Design of 2 4 Aminophenoxy N Phenylacetamide and Its Analogs

Strategic Approaches to the Synthesis of 2-(4-aminophenoxy)-N-phenylacetamide

The construction of the target molecule is typically achieved through a convergent synthesis where key precursors are prepared separately and then combined. The two most critical bond-forming reactions are the formation of the N-phenylacetamide core and the construction of the phenoxyacetamide structure via an ether linkage.

Synthesis of Key Precursors for this compound

The primary precursors required for the synthesis of this compound are 4-aminophenol (B1666318) and 2-chloro-N-phenylacetamide.

4-Aminophenol : This commercially available compound serves as the starting point for the phenoxy portion of the molecule. Various derivatives can also be synthesized to produce analogs. For instance, N-alkylation or N-acylation of 4-aminophenol can provide substituted precursors. sphinxsai.com The synthesis of N-(4-hydroxyphenyl)glycine, a derivative, can be achieved by reacting 4-aminophenol with chloroacetic acid. sphinxsai.com

2-chloro-N-phenylacetamide : This key intermediate provides the N-phenylacetamide core and the reactive site for ether formation. It is typically synthesized by reacting aniline (B41778) with chloroacetyl chloride. nih.gov The reaction is often performed in a solvent like glacial acetic acid or in a biphasic system with a base such as sodium hydroxide (B78521) to neutralize the HCl byproduct. nih.govresearchgate.net A general method involves dissolving aniline in a suitable solvent, cooling the mixture, and adding chloroacetyl chloride dropwise. researchgate.net

Table 1: Key Precursors and Their Synthesis Routes

| Precursor | Starting Materials | Reaction Type | Reference |

|---|---|---|---|

| 4-Aminophenol | Commercially available; can be derived from 4-nitrophenol (B140041) reduction. | N/A (starting material) | uobaghdad.edu.iq |

| 2-chloro-N-phenylacetamide | Aniline and Chloroacetyl chloride | Acylation / Amide formation | nih.govresearchgate.net |

Detailed Reaction Pathways for Amide Bond Formation in the N-Phenylacetamide Core

The formation of the amide bond in the N-phenylacetamide core is a classic example of nucleophilic acyl substitution. The most direct method involves the acylation of aniline with an activated carboxylic acid derivative, typically an acyl chloride.

The reaction between aniline and chloroacetyl chloride is a robust and widely used method. nih.gov In this process, the lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable amide bond. The reaction is generally rapid and exothermic. To drive the reaction to completion and to neutralize the hydrochloric acid generated, a base is commonly employed. Inorganic bases like sodium hydroxide or potassium carbonate, or organic bases like pyridine, can be used. researchgate.netuobaghdad.edu.iq

Reaction Scheme: Aniline + Chloroacetyl Chloride → 2-chloro-N-phenylacetamide + HCl

Alternative methods for amide bond formation exist, such as using coupling agents to react a carboxylic acid (phenylacetic acid) with an amine, or microwave-assisted synthesis which can offer greener reaction conditions and improved yields. scispace.commdpi.com

Exploration of Williamson Ether Synthesis in Phenoxyacetamide Construction

The Williamson ether synthesis is the cornerstone reaction for constructing the phenoxyether linkage in this compound. This reaction involves a bimolecular nucleophilic substitution (SN2) mechanism. There are two primary approaches to apply this synthesis for the target molecule:

Route A : Reaction of the sodium or potassium salt of 4-aminophenol (the nucleophile) with 2-chloro-N-phenylacetamide (the electrophile). The phenolic hydroxyl group of 4-aminophenol is more acidic than the amino group and can be selectively deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form the phenoxide ion. This strong nucleophile then attacks the carbon atom bearing the chlorine in 2-chloro-N-phenylacetamide, displacing the chloride ion to form the ether bond.

Route B : Reaction of the sodium or potassium salt of N-(4-hydroxyphenyl)acetamide with a chloro- or bromo-acetanilide. This route is less common for the target molecule but is a viable strategy for related isomers.

The success of the Williamson ether synthesis is dependent on factors such as the choice of solvent (polar aprotic solvents like acetone (B3395972) or DMF are common), temperature, and the nature of the leaving group. Primary alkyl halides, like the one present in 2-chloro-N-phenylacetamide, are ideal substrates for the SN2 reaction, minimizing competing elimination reactions.

A study on the synthesis of related 2-(4-formyl phenoxy)-N-aryl acetamides demonstrated this pathway by reacting various chloroacetamide derivatives with p-hydroxybenzaldehyde in the presence of a base. uobaghdad.edu.iq

Development of Novel Synthetic Routes and Improved Methodologies for this compound

To overcome challenges such as protecting the reactive amino group of 4-aminophenol during the ether synthesis, improved methodologies have been developed. A notable strategy involves altering the order of reaction steps and using a precursor with a protected or latent amino group.

One efficient route involves using 4-nitrophenol as the starting material instead of 4-aminophenol. The synthesis proceeds as follows:

Ether Formation : 4-nitrophenol is reacted with an ethyl 2-bromoacetate or a similar halo-acetamide derivative in the presence of a base like anhydrous potassium carbonate (K₂CO₃). The phenolic hydroxyl group is deprotonated to form the phenoxide, which then undergoes the Williamson ether synthesis. The nitro group is unreactive under these conditions.

Nitro Group Reduction : The resulting nitro-intermediate, such as ethyl 2-(4-nitrophenoxy)acetate, is then subjected to a selective reduction of the nitro group to form the primary amine. A variety of reducing agents can be used, with a system of iron powder and ammonium (B1175870) chloride in aqueous ethanol (B145695) being reported as a safe, inexpensive, and efficient method. This avoids the use of more hazardous reagents like nascent hydrogen.

This approach elegantly circumvents the need for protection and deprotection steps for the amino group, leading to a more streamlined and potentially higher-yielding synthesis.

Systematic Derivatization Strategies for Diversification of this compound Analogs

The core structure of this compound possesses a reactive primary aromatic amine group, which serves as a versatile handle for systematic derivatization. This allows for the introduction of a wide array of functional groups and heterocyclic moieties to explore structure-activity relationships.

Introduction of Heterocyclic Moieties (e.g., Thiazole (B1198619), Triazole, Pyrimidine (B1678525), Benzothiazole) onto the N-Phenylacetamide Framework

The free amino group on the phenoxy ring is a prime site for modification. Standard reactions of aromatic amines can be employed to append various heterocyclic systems.

Thiazole : Thiazole rings can be introduced via the Hantzsch thiazole synthesis. A common pathway involves converting the primary amine of a related compound, 4-amino-N-phenylacetamide, into an isothiocyanate using reagents like carbon disulfide. The isothiocyanate is then reacted with an amine to form a thiourea (B124793) derivative. Finally, this thiourea undergoes cyclocondensation with an α-halocarbonyl compound (e.g., α-bromoacetophenone) to yield the N-phenylacetamide derivative bearing a 2-aminothiazole (B372263) moiety.

Triazole : 1,2,4-triazole (B32235) moieties can be incorporated through several methods. One approach involves reacting the precursor 2-chloro-N-phenylacetamide with an existing amino-triazole, such as 5-amino-3-phenyl-1,2,4-triazole, in a nucleophilic substitution reaction. sphinxsai.com Alternatively, the amino group of the core molecule can be converted into a thiosemicarbazide (B42300), which can then be cyclized under basic conditions to form a mercapto-triazole ring.

Pyrimidine : Pyrimidine rings can be constructed by reacting the amino group of the parent molecule with 1,3-dielectrophilic species. For instance, condensation with a β-dicarbonyl compound (like acetylacetone) or a derivative under acidic or basic conditions can lead to the formation of a pyrimidine ring. The Pinner synthesis, involving the reaction of amidines with β-keto esters, provides another established route to pyrimidines that could be adapted for this purpose.

Benzothiazole : Benzothiazole derivatives can be synthesized by reacting 2-(4-aminophenoxy)-N-(benzo[d]thiazol-2-yl)acetamide with various acetophenones to form Schiff bases, further functionalizing the amino group. researchgate.net Another strategy involves the reaction of 2-aminobenzenethiol with a carboxylic acid derivative of the phenoxyacetamide core, or by Jacobson-type cyclization of a corresponding thiobenzanilide. nih.gov

Table 2: Strategies for Heterocyclic Derivatization

| Heterocycle | Key Intermediate/Reaction | General Method | Reference |

|---|---|---|---|

| Thiazole | Thiosemicarbazide | Hantzsch thiazole synthesis from a thiourea intermediate. | N/A |

| Triazole | Thiosemicarbazide or Amino-triazole | Cyclization of thiosemicarbazide or substitution with a halo-acetamide. | sphinxsai.com |

| Pyrimidine | Amidine / Guanidine | Condensation with 1,3-dicarbonyl compounds. | |

| Benzothiazole | Schiff Base Formation / Thioanilide | Condensation with acetophenones or Jacobson cyclization. | researchgate.net |

Modifications and Substituent Effects on the N-Phenyl Ring of the Acetamide (B32628) Moiety

The N-phenyl ring of the this compound scaffold is a prime target for chemical modification to explore structure-activity relationships (SAR) and modulate the compound's properties. Synthetic strategies typically involve the condensation of a 2-(4-aminophenoxy)acetic acid derivative with a series of substituted anilines. The nature, position, and electronic properties of the substituents on this N-phenyl ring can significantly influence the biological activity of the resulting analogs.

Research into related phenylacetamide structures has demonstrated that the introduction of various functional groups can lead to a range of biological effects. For instance, in a study on 2-(4-fluorophenyl)-N-phenylacetamide derivatives, it was observed that the presence of a nitro (NO₂) group on the N-phenyl ring resulted in higher cytotoxic effects against cancer cell lines compared to analogs bearing a methoxy (B1213986) (OCH₃) group. nih.gov Specifically, compounds with a nitro substituent showed potent activity against the PC3 prostate carcinoma cell line. nih.gov This suggests that electron-withdrawing groups may enhance certain biological activities.

In a separate study focusing on antimicrobial agents, a series of 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogs were synthesized with various substituents on the N-phenyl ring. ias.ac.in The findings indicated that analogs featuring electron-withdrawing groups such as nitro, bromo, and chloro substituents exhibited the most significant antimicrobial activity, inhibiting the growth of all tested fungal strains to a considerable degree. ias.ac.in Conversely, analogs without these active functional groups were found to be less potent. ias.ac.in

The following table summarizes the substituents introduced onto the N-phenyl ring of acetamide analogs and their observed effects on biological activity from related studies.

| Substituent (R) on N-Phenyl Ring | Observed Effect on Activity | Compound Series | Reference |

| Nitro (NO₂) | Enhanced antimicrobial and cytotoxic activity | 2-(4-(2-morpholinoethoxy)phenyl)-N-(nitrophenyl)acetamides; 2-(4-Fluorophenyl)-N-(nitrophenyl)acetamide derivatives | nih.govias.ac.in |

| Bromo (Br) | Enhanced antimicrobial activity | 2-(4-(2-morpholinoethoxy)phenyl)-N-(bromophenyl)acetamide | ias.ac.in |

| Chloro (Cl) | Enhanced antimicrobial activity | 2-(4-(2-morpholinoethoxy)phenyl)-N-(chlorophenyl)acetamide | ias.ac.in |

| Methoxy (OCH₃) | Lower cytotoxic activity compared to nitro analogs | 2-(4-Fluorophenyl)-N-(methoxyphenyl)acetamide derivatives | nih.gov |

| Unsubstituted | Less potent antimicrobial activity | 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide | ias.ac.in |

These findings collectively underscore the critical role of the substitution pattern on the N-phenyl ring in dictating the biological profile of phenylacetamide derivatives. The electronic nature of the substituents—whether they are electron-donating or electron-withdrawing—appears to be a key determinant of activity, providing a rational basis for the future design of more potent analogs. nih.govnih.gov

Structural Variations on the 4-Aminophenoxy Moiety

Variations can be introduced at several positions on the phenoxy ring. For example, the synthesis of 2-(4-R-2-formylphenoxy)-N-(R'-phenyl)acetamides involves starting with substituted salicylic (B10762653) aldehydes, indicating that additional functional groups can be incorporated onto the phenoxy ring. researchgate.net The primary amino group itself is also a key site for modification. For instance, it can be acylated or alkylated to produce a diverse range of derivatives.

While direct examples for the title compound are limited, research on analogous phenoxy acetamide structures provides insights into potential modifications. A review of phenoxy acetamide derivatives highlights several synthetic pathways starting from substituted phenols, which are then coupled with various amines. nih.gov For instance, 2,4-difluorophenol (B48109) has been used as a starting material to create phenoxy ester intermediates, which are then converted to the corresponding phenoxy acid and coupled with an amine. nih.gov This approach allows for the introduction of substituents, such as halogens, onto the phenoxy ring.

The following table outlines potential structural variations on the phenoxy moiety based on synthetic routes for related compounds.

| Modification Site | Type of Variation | Potential Synthetic Precursor | Reference |

| Phenoxy Ring | Introduction of formyl group | Substituted salicylic aldehydes | researchgate.net |

| Phenoxy Ring | Introduction of halogen atoms (e.g., Fluoro) | 2,4-difluorophenol | nih.gov |

| Amino Group | Acylation | 4-aminophenol (followed by acylation) | General synthetic knowledge |

| Amino Group | N-alkylation | 4-aminophenol (followed by reductive amination or alkylation) | General synthetic knowledge |

| Phenoxy Ring | Introduction of benzoyl group | (4-benzoyl-phenoxy)-acetic acid analogs | nih.gov |

Optimization of Reaction Conditions for Analog Synthesis and Yield Enhancement

The synthesis of this compound and its analogs generally involves two key transformations: the formation of the ether linkage (typically via Williamson ether synthesis) and the formation of the amide bond. Optimizing the conditions for each of these steps is critical for maximizing reaction yields and purity. numberanalytics.comresearchgate.net

Optimization of Williamson Ether Synthesis:

The Williamson ether synthesis is a common method for forming the phenoxy ether bond, involving the reaction of a phenoxide with an alkyl halide. francis-press.com Key parameters that can be optimized include the base, solvent, temperature, and the potential use of catalysts or alternative energy sources. numberanalytics.comnumberanalytics.com

Base and Solvent: The choice of base and solvent is crucial. Strong bases like sodium hydride (NaH) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often effective for generating the phenoxide ion and promoting the reaction. numberanalytics.comfrancis-press.com The use of weaker bases in protic solvents generally results in lower yields. numberanalytics.com

Temperature and Pressure: Increasing the reaction temperature can enhance the rate of reaction, but it may also lead to undesirable side reactions. numberanalytics.com Therefore, finding the optimal temperature is essential.

Catalysts and Advanced Methods: Phase-transfer catalysts can improve reaction efficiency, particularly in biphasic systems. numberanalytics.com Furthermore, microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating methods. numberanalytics.comsacredheart.edu For the synthesis of 1-ethoxydodecane (B3193551) via this method, reaction time was reduced from over an hour to just three minutes with improved yield. sacredheart.edu

Optimization of Amide Bond Formation:

The amidation step, which couples the phenoxyacetic acid intermediate with an aniline derivative, can also be optimized for higher efficiency.

Coupling Reagents: While direct condensation of a carboxylic acid and an amine can be achieved, it often requires high temperatures. nih.gov The use of coupling reagents is a more common and efficient approach under milder conditions. researchgate.netorgsyn.org

Catalysis: Boric acid has emerged as an effective and environmentally friendly catalyst for direct amidation, preserving stereochemical integrity and showing good chemoselectivity for primary amines. orgsyn.org

Solvent-Free and Enzymatic Methods: For certain amidation reactions, solvent-free conditions have been optimized, which can simplify purification and reduce environmental impact. nih.gov Lipase-catalyzed amidation offers a high degree of regioselectivity, which can be advantageous when working with molecules containing multiple reactive sites. nih.gov Optimization of parameters such as temperature, enzyme loading, and substrate molar ratio is key to achieving high yields in enzymatic synthesis. nih.gov

Purification: Post-reaction workup and purification are critical for obtaining a high yield of the final product. Techniques such as liquid-liquid extraction to remove unreacted starting materials and impurities, followed by recrystallization from a suitable solvent like ethanol, are commonly employed to isolate the pure acetamide product. ias.ac.in

The table below summarizes key parameters and methods for optimizing the synthesis of phenoxy acetamide analogs.

| Reaction Step | Parameter/Method | Conditions/Reagents | Expected Outcome | Reference |

| Williamson Ether Synthesis | Base/Solvent | Strong base (e.g., NaH) in polar aprotic solvent (e.g., DMF) | High yield | numberanalytics.com |

| Williamson Ether Synthesis | Energy Source | Microwave irradiation | Reduced reaction time, potentially higher yield | numberanalytics.comsacredheart.edu |

| Amidation | Catalyst | Boric acid | Efficient, green, chemoselective reaction | orgsyn.org |

| Amidation | Method | Lipase-catalyzed reaction | High regioselectivity, mild conditions | nih.gov |

| Purification | Technique | Extraction and Recrystallization | High purity of final product | ias.ac.in |

By systematically optimizing these conditions, the synthesis of this compound and its derivatives can be made more efficient, leading to higher yields and facilitating the exploration of a broader chemical space for drug discovery and development.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR spectroscopy allows for the precise determination of molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In a ¹H NMR spectrum of 2-(4-aminophenoxy)-N-phenylacetamide, distinct signals corresponding to each unique proton environment are anticipated. The chemical shift (δ) of these signals, their multiplicity (e.g., singlet, doublet, triplet), and the integration values (representing the number of protons) are key parameters for structural assignment.

Based on the structure, the following proton signals would be expected:

Aromatic Protons: The protons on the two benzene rings would appear in the aromatic region of the spectrum, typically between δ 6.5 and 8.0 ppm. The protons on the 4-aminophenoxy ring are expected to show a characteristic AA'BB' splitting pattern due to the para-substitution. Similarly, the protons on the N-phenylacetamide ring will exhibit splitting patterns dependent on their positions.

Methylene Protons (-CH₂-): The two protons of the methylene group situated between the ether oxygen and the carbonyl group would likely appear as a singlet in the range of δ 4.5-5.0 ppm.

Amine Protons (-NH₂): The two protons of the primary amine group are expected to produce a broad singlet, the chemical shift of which can vary depending on the solvent and concentration, but typically appears between δ 3.0 and 5.0 ppm.

Amide Proton (-NH-): The single proton of the amide linkage would likely be observed as a broad singlet at a downfield chemical shift, generally above δ 8.0 ppm.

Table 1: Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| Aromatic-H (4-aminophenoxy) | 6.6 - 6.8 | d, d | 4H |

| Aromatic-H (N-phenyl) | 7.0 - 7.6 | m | 5H |

| -O-CH₂-C=O | 4.5 - 5.0 | s | 2H |

| -NH₂ | 3.0 - 5.0 | br s | 2H |

| -C=O-NH- | > 8.0 | br s | 1H |

| (Note: This is a table of expected values. Experimental data is not available in the searched sources.) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives rise to a distinct signal.

For this compound, the following signals are anticipated:

Carbonyl Carbon (-C=O): The amide carbonyl carbon is expected to resonate at a downfield chemical shift, typically in the range of δ 165-175 ppm.

Aromatic Carbons: The twelve carbon atoms of the two aromatic rings will appear in the region of δ 110-160 ppm. The chemical shifts will be influenced by the substituents on each ring. For instance, the carbon atom attached to the ether oxygen and the carbon atom attached to the amine group will have characteristic chemical shifts.

Methylene Carbon (-CH₂-): The carbon of the methylene group is expected to appear in the range of δ 60-70 ppm.

Table 2: Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -C=O | 165 - 175 |

| Aromatic C-O | 150 - 160 |

| Aromatic C-N (amide) | 135 - 145 |

| Aromatic C-N (amine) | 140 - 150 |

| Aromatic C-H | 110 - 130 |

| -O-CH₂- | 60 - 70 |

| (Note: This is a table of expected values. Experimental data is not available in the searched sources.) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound and, consequently, its elemental composition. This allows for the unambiguous confirmation of the molecular formula. For this compound (C₁₄H₁₄N₂O₂), the expected exact mass can be calculated. An experimental HRMS analysis would be expected to yield a measured mass that is in very close agreement with the calculated value, typically within a few parts per million (ppm).

Table 3: Expected HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass [M+H]⁺ | Found Exact Mass [M+H]⁺ |

| C₁₄H₁₄N₂O₂ | 243.1134 | Data not available |

| (Note: This is a table of expected values. Experimental data is not available in the searched sources.) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group has a characteristic absorption frequency.

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

N-H Stretching: Two bands for the primary amine (-NH₂) in the region of 3300-3500 cm⁻¹ and one band for the secondary amide (-NH-) around 3300 cm⁻¹.

C=O Stretching: A strong absorption band for the amide carbonyl group (Amide I band) is expected around 1650-1680 cm⁻¹.

N-H Bending: The bending vibration of the amide N-H bond (Amide II band) is anticipated around 1550-1640 cm⁻¹.

C-O Stretching: The stretching vibration of the ether linkage is expected to appear in the region of 1200-1250 cm⁻¹.

Aromatic C=C Stretching: Multiple bands in the region of 1450-1600 cm⁻¹.

Aromatic C-H Bending: Bands in the fingerprint region that are characteristic of the substitution patterns of the aromatic rings.

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 |

| N-H Stretch (Amide) | ~3300 |

| C=O Stretch (Amide I) | 1650 - 1680 |

| N-H Bend (Amide II) | 1550 - 1640 |

| C-O Stretch (Ether) | 1200 - 1250 |

| Aromatic C=C Stretch | 1450 - 1600 |

| (Note: This is a table of expected values. Experimental data is not available in the searched sources.) |

Elemental Analysis for Purity and Composition Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to verify the empirical and molecular formula and to assess the purity of the sample. The experimentally determined percentages should be in close agreement with the calculated values for the proposed molecular formula.

Table 5: Expected Elemental Analysis Data for this compound (C₁₄H₁₄N₂O₂)

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 69.41 | Data not available |

| Hydrogen (H) | 5.82 | Data not available |

| Nitrogen (N) | 11.56 | Data not available |

| (Note: This is a table of expected values. Experimental data is not available in the searched sources.) |

Structure Activity Relationship Sar Investigations of 2 4 Aminophenoxy N Phenylacetamide Analogs

Correlation Between Structural Modifications on the 4-Aminophenoxy Moiety and Observed Biological Activities

The 4-aminophenoxy portion of the molecule is a critical determinant of its biological profile. Modifications to the phenoxy ring and the amino group can significantly alter potency and selectivity. Research on related phenoxy-amide structures has shown that the nature and position of substituents on the phenoxy ring are pivotal.

For instance, in studies of analogous 2-phenoxybenzamides, replacing a hydrogen atom with an aryloxy substituent was found to be generally favorable for antiplasmodial activity. mdpi.com However, the specific type of substituent is crucial. The introduction of a 4-fluorophenoxy group often has an advantageous effect on activity compared to an unsubstituted phenoxy ring. mdpi.com Conversely, replacing a 4-fluorophenoxy substituent with a 4-acetamidophenoxy group has been observed to decrease the antiplasmodial activity of certain compounds. mdpi.com

Similarly, introducing a bromine atom onto the phenoxy ring, as seen in the related compound N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, has been explored in the development of potential anti-cancer agents. researchgate.netdntb.gov.ua The electronic properties and steric bulk of such halogen substituents can influence binding affinity and metabolic stability. The amino group at the 4-position is also a key interaction point, likely serving as a hydrogen bond donor. Its replacement or modification can lead to a significant loss of activity.

Table 1: Effect of Substitutions on the Phenoxy Moiety in Analogous Scaffolds

| Base Scaffold | Substitution on Phenoxy Ring | Observed Biological Effect | Reference |

|---|---|---|---|

| 2-Phenoxybenzamide | 4-Fluoro | Generally advantageous for antiplasmodial activity | mdpi.com |

| 2-Phenoxybenzamide | 4-Acetamido | Decreased antiplasmodial activity | mdpi.com |

| 2-Phenoxybenzamide | Unsubstituted (Phenoxy) | Lower antiplasmodial activity than 4-fluoro analog | mdpi.com |

Influence of Substituents on the N-Phenyl Moiety on Biological Efficacy

The N-phenyl ring is another key area for SAR exploration. The electronic nature, size, and position of substituents on this ring can modulate the compound's efficacy and target specificity. nih.gov Studies on various N-phenylacetamide derivatives have consistently shown that modifying this moiety directly impacts biological outcomes. nih.gov

In one study on antibacterial N-phenylacetamide derivatives, it was found that the presence of electron-withdrawing groups like fluorine (F), chlorine (Cl), bromine (Br), or trifluoromethyl (CF₃) at the 4-position (para-position) of the N-phenyl ring enhanced the bactericidal activity. nih.gov Conversely, substitutions at the 3-position (meta-position) were not conducive to improving activity. nih.gov

Similarly, in the context of anticancer research, 2-(4-fluorophenyl)-N-phenylacetamide derivatives bearing a nitro group (an electron-withdrawing group) on the N-phenyl ring exhibited higher cytotoxic effects against cancer cell lines than analogs with a methoxy (B1213986) group (an electron-donating group). nih.gov This highlights the importance of electronic effects on the N-phenyl ring for certain biological activities. Quantitative structure-activity relationship (QSAR) analyses on related compounds have also identified lipophilicity and the angle of twist between the two phenyl rings as critical parameters for activity, both of which are influenced by N-phenyl substituents. researchgate.net

Table 2: Influence of N-Phenyl Substituents on Biological Activity of Phenylacetamide Derivatives

| Derivative Class | Substituent on N-Phenyl Ring | Position | Observed Biological Effect | Reference |

|---|---|---|---|---|

| N-phenylacetamides | F, Cl, Br, CF₃ | 4- (para) | Increased antibacterial activity | nih.gov |

| N-phenylacetamides | Various | 3- (meta) | Not conducive to antibacterial activity | nih.gov |

| 2-(4-Fluorophenyl)-N-phenylacetamides | Nitro (NO₂) | para, ortho | Higher anticancer cytotoxicity | nih.gov |

| 2-(4-Fluorophenyl)-N-phenylacetamides | Methoxy (OCH₃) | para, ortho, meta | Lower anticancer cytotoxicity | nih.gov |

Impact of the Acetamide (B32628) Linker Chain Modifications on Activity Profile

The acetamide linker connecting the phenoxy and N-phenyl moieties is not merely a spacer but plays an active role in determining the molecule's conformational flexibility and its ability to orient the two aromatic rings correctly for target binding. Modifications to this linker, such as altering its length, rigidity, or substituting the alpha-carbon, can have profound effects on the activity profile.

Pharmacophore Modeling for Activity Optimization and Lead Compound Generation

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. dovepress.comd-nb.info For 2-(4-aminophenoxy)-N-phenylacetamide analogs, a pharmacophore model would typically define the spatial relationships between key features such as hydrogen bond donors (e.g., the amino NH₂ and amide N-H), hydrogen bond acceptors (e.g., the ether oxygen and amide carbonyl oxygen), aromatic rings, and hydrophobic centers. d-nb.info

This process often begins by aligning a set of active compounds and abstracting their common chemical features. The resulting model serves as a 3D query for virtual screening of large compound databases to identify new, structurally diverse molecules that match the pharmacophore and are therefore likely to be active. dovepress.comd-nb.info This approach has been successfully applied to scaffolds containing phenoxy-acetamide moieties. For instance, a pharmacophore model was developed for 4H-chromene derivatives that included a 2-(4-chloro-phenoxy)-acetamide component to identify features crucial for anticancer activity. nih.gov By understanding the key pharmacophoric features of this compound analogs, medicinal chemists can rationally design new derivatives with improved potency and selectivity, thus optimizing lead compounds for further development. nih.gov

Comparative SAR Analysis with Other Bioactive N-Phenylacetamide Derivatives

To better understand the unique SAR of this compound, it is useful to compare it with other classes of bioactive N-phenylacetamide derivatives. Such comparisons can reveal which structural features are broadly important for activity across different targets and which are specific to a particular scaffold.

N-Phenylacetamides with Heterocyclic Moieties: A series of N-phenylacetamide derivatives incorporating a 4-arylthiazole moiety showed promising antibacterial activity. mdpi.com In these compounds, the 4-aminophenoxy group is replaced by a substituted aminothiazole system, indicating that different aromatic systems can fulfill the structural requirements for certain biological targets.

Dichloroacetamide Derivatives: N-arylphenyl-2,2-dichloroacetamide analogues have been studied as anticancer agents. brieflands.com The presence of the two chlorine atoms on the acetamide linker dramatically alters the electronic and steric properties of this region compared to the simple acetamide in the parent compound.

Sulfonamide-Containing Phenylacetamides: The SAR of 4-(phenylsulfamoyl)phenylacetamide compounds has been explored, leading to the discovery of potent mGlu₄ positive allosteric modulators. nih.gov Here, the phenoxy ether is replaced by a sulfonamide group, demonstrating that different linker chemistries can yield compounds with entirely different pharmacological profiles.

Phenoxy-N-phenylacetamides: Within the broader class of phenoxy-N-phenylacetamides, derivatives have been investigated as P-glycoprotein inhibitors to reverse multidrug resistance in cancer cells. researchgate.net These studies provide direct comparative SAR for modifications on both the phenoxy and N-phenyl rings within a closely related series.

This comparative analysis underscores the versatility of the N-phenylacetamide scaffold and highlights how the specific nature of the group attached to the acetamide nitrogen (in this case, a 4-aminophenoxy ring) is critical in defining the ultimate biological activity.

In Vitro Biological Activity Profiling and Mechanistic Elucidation

Antimicrobial Activity Studies

Derivatives built upon the phenoxy-acetamide framework have been investigated for their ability to inhibit the growth of various microbial pathogens, including bacteria and fungi of significance in agriculture and medicine.

Antibacterial Efficacy against Phytopathogenic and Other Bacterial Strains

Research has demonstrated that N-phenylacetamide derivatives possess notable antibacterial properties. Studies have evaluated their efficacy against several bacterial strains, including significant plant pathogens and common bacteria used in laboratory research.

Specifically, a series of 2-substituted phenoxy-N-(4-substituted phenyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl)acetamide derivatives were synthesized and tested for their in vitro antibacterial activity against phytopathogenic bacteria such as Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of bacterial leaf blight in rice, and Xanthomonas axonopodis pv. citri (Xac), which causes citrus canker. Several of these compounds exhibited excellent antibacterial activity against Xoo. For instance, compounds designated as 8b, 8f, 8g, and 8h showed 50% effective concentration (EC50) values of 35.2, 80.1, 62.5, and 82.1 µg/mL, respectively, which were superior to the commercial agent bismerthiazol (B1226852) (89.9 µg/mL).

Furthermore, other studies on phenylacetamide derivatives have shown significant activity against Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA). Certain compounds displayed potent and selective inhibitory activity against Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.64 µg/mL. High antimicrobial potential has also been noted for carbazole (B46965) N-phenylacetamide hybrids against Gram-positive Bacillus subtilis and Gram-negative E. coli.

Table 1: Antibacterial Efficacy of Phenoxy-Acetamide Derivatives against Various Bacterial Strains

| Compound Class | Bacterial Strain | Activity Measure | Result |

|---|---|---|---|

| 2-substituted phenoxy-acetamide derivatives | Xanthomonas oryzae pv. oryzae | EC50 | 35.2 - 82.1 µg/mL |

| Phenylacetamide derivatives | Escherichia coli | MIC | As low as 0.64 µg/mL |

| Carbazole N-phenylacetamide hybrids | Bacillus subtilis | MIC | Not specified |

| Carbazole N-phenylacetamide hybrids | Escherichia coli | MIC | 6.4 µg/mL |

Antifungal Efficacy against Specific Fungal Strains

The antifungal properties of compounds related to the N-phenylacetamide structure have also been explored. A notable example is 2-chloro-N-phenylacetamide, which was evaluated for its effects against strains of Aspergillus flavus, a fungus known for producing aflatoxins and causing aspergillosis. This compound demonstrated significant antifungal activity, with a minimum inhibitory concentration (MIC) ranging from 16 to 256 µg/mL and a minimum fungicidal concentration (MFC) between 32 and 512 µg/mL.

Investigation of Molecular Mechanisms of Antimicrobial Action

To understand the basis of their antimicrobial effects, researchers have investigated the molecular mechanisms of action for these compounds. For antibacterial action, a scanning electron microscopy (SEM) investigation of a phenoxy-acetamide derivative revealed that the compound could cause cell membrane rupture in Xoo.

In the context of antifungal activity, the mechanism of 2-chloro-N-phenylacetamide against Aspergillus flavus has been explored. Studies suggest that its likely mechanism involves binding to ergosterol (B1671047) on the fungal plasma membrane. Additionally, there is evidence for possible inhibition of DNA synthesis through the inhibition of the enzyme thymidylate synthase. While inhibition of the Clp protease is a known antibacterial strategy, specific studies linking phenoxy-acetamide derivatives to this mechanism are not prominent in the reviewed literature.

Anticancer and Antiproliferative Activity Investigations

The phenoxy-acetamide scaffold has been a fertile ground for the discovery of novel anticancer agents. Derivatives have shown inhibitory effects across a wide range of human cancer cell lines and have been linked to specific molecular targets involved in cancer progression.

Inhibitory Effects on Human Cancer Cell Lines

Various derivatives of N-phenylacetamide and phenoxy-acetamide have been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines.

Prostate Carcinoma (PC3): 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have demonstrated potent cytotoxic activity against the PC3 cell line, with some compounds showing IC50 values of 52 µM and 80 µM. shu.ac.uk

Breast Cancer (MCF-7): The MCF-7 cell line is frequently used to test this class of compounds. N-(2-hydroxyphenyl) acetamide (B32628) was found to significantly inhibit the growth of MCF-7 cells with an IC50 of 1.65 mM after 48 hours. nih.gov Other phenoxy acetamide derivatives have shown antiproliferative activity against MCF-7 and neuroblastoma (SK-N-SH) cell lines. researchgate.net Furthermore, certain hydroxyacetamide derivatives also displayed activity against MCF-7 cells. soton.ac.uk

Neuroblastoma (SK-N-SH): Substituted phenoxy-acetamide derivatives have been assessed for their anticancer activity against the SK-N-SH neuroblastoma cell line. researchgate.net

Lung Cancer (A549): Isatin N-phenylacetamide based sulphonamides have shown good cytotoxicity, with one analog revealing promising selectivity towards the A549 lung cancer cell line.

Cervical Cancer (HeLa): Hydroxyacetamide derivatives have been evaluated for their antiproliferative activity against HeLa cervical carcinoma cells. soton.ac.uk

Colorectal Carcinoma (HCT116): The anticancer potential of certain fluoroquinolones and other derivatives has been tested against HCT116 colorectal cancer cells.

Table 2: Antiproliferative Activity of Phenoxy-Acetamide Derivatives on Human Cancer Cell Lines

| Compound Class | Cancer Cell Line | Cancer Type | Notable Result |

|---|---|---|---|

| 2-(4-Fluorophenyl)-N-phenylacetamide Derivs. | PC3 | Prostate Carcinoma | IC50 = 52 µM shu.ac.uk |

| N-(2-hydroxyphenyl) acetamide | MCF-7 | Breast Cancer | IC50 = 1.65 mM nih.gov |

| 2-(substituted phenoxy) acetamide Derivs. | SK-N-SH | Neuroblastoma | Antiproliferative activity observed researchgate.net |

| Isatin N-phenylacetamide Sulphonamides | A549 | Lung Cancer | Promising selectivity observed |

| Hydroxyacetamide Derivs. | HeLa | Cervical Cancer | Antiproliferative activity observed soton.ac.uk |

| Various Derivatives | HCT116 | Colorectal Carcinoma | Cytotoxicity demonstrated |

Identification of Specific Molecular Targets

To better define their anticancer mechanisms, studies have sought to identify specific molecular targets with which these compounds interact.

CDC25B: A series of 2,3-dioxoindolin-N-phenylacetamide derivatives were synthesized and evaluated for their inhibitory activity against the Cell Division Cycle 25B (CDC25B) phosphatase, a key regulator of the cell cycle and a promising cancer target.

PTP1B: Protein Tyrosine Phosphatase 1B (PTP1B) is another enzyme implicated in cancer and metabolic diseases. Acetamide derivatives have been explored as a class of novel, non-carboxylic PTP1B inhibitors.

SIRT2: The phenoxy-acetamide scaffold has been successfully utilized to develop selective inhibitors of Sirtuin 2 (SIRT2), a NAD+-dependent protein deacetylase involved in cell cycle progression. N-(3-(phenoxymethyl)phenyl)acetamide and 2-(methyl(phenyl)amino)-N-(phenyloxyphenyl)acetamide are examples of structural motifs that confer selective SIRT2 inhibition. One such derivative displayed antiproliferative effects on the MCF-7 human breast cancer cell line.

TRPM4: A derivative containing the phenoxy-acetamide core, 4-chloro-2-[2-(2-chloro-phenoxy)-acetylamino]-benzoic acid (CBA), has been identified as a potent and selective inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4) channel. This ion channel is linked to various physiological processes and has been investigated as a potential therapeutic target in cancer.

Other Investigated Biological Activities

Derivatives of 2-(substituted phenoxy) acetamide have been synthesized and evaluated for their potential as analgesic and anti-inflammatory agents. nih.govnih.gov The primary mechanism investigated for the anti-inflammatory effect is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator in the inflammatory pathway. nih.govmdpi.comnih.gov

In one study, a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives were synthesized and tested. The results indicated that compounds featuring halogen substitutions on the aromatic ring showed favorable anti-inflammatory and analgesic activities. nih.gov The compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, in particular, exhibited notable anticancer, anti-inflammatory, and analgesic properties. nih.govnih.gov These findings suggest that the phenoxyacetamide scaffold is a promising template for developing new anti-inflammatory drugs, potentially acting through COX-2 inhibition.

| Compound | Substitutions | Anti-inflammatory Activity (% Inhibition) | Analgesic Activity (% Increase in Reaction Time) |

|---|---|---|---|

| 3a | N-(1-(4-chlorophenyl)ethyl)-2-(phenoxy)acetamide | 55.17 | 105.71 |

| 3c | N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | 72.41 | 154.28 |

| 3h | 2-(4-chlorophenoxy)-N-(1-(p-tolyl)ethyl)acetamide | 63.79 | 134.28 |

| Standard (Diclofenac) | - | 77.58 | 162.85 |

A review of the available scientific literature did not yield specific studies investigating the nematicidal activity of 2-(4-aminophenoxy)-N-phenylacetamide or its close derivatives against the plant-parasitic nematode Meloidogyne incognita. Research on chemical control for this nematode has focused on other classes of compounds, such as acetophenones, chalcones, and various natural products. nih.gov Therefore, the potential of the phenoxyacetamide scaffold in this specific application remains unevaluated.

The overexpression of P-glycoprotein (Pgp), a membrane-bound efflux pump, is a major cause of multidrug resistance (MDR) in cancer cells, as it actively transports chemotherapeutic drugs out of the cell. aboutscience.eu The phenoxy-N-phenylacetamide scaffold has been identified as a promising structure for the development of Pgp inhibitors to reverse MDR. exlibrisgroup.comresearchgate.net

A series of phenoxy-N-phenylacetamide derivatives were synthesized and evaluated for their ability to inhibit Pgp in a Pgp-overexpressing human breast cancer cell line (MCF-7/ADR). exlibrisgroup.com Several of the synthesized compounds demonstrated moderate to potent activity in reversing doxorubicin (B1662922) resistance. Notably, one derivative showed inhibitory potency approximately 3.0-fold greater than that of verapamil, a well-known first-generation Pgp inhibitor. exlibrisgroup.com Co-treatment of this derivative with doxorubicin led to a significant increase in the anticancer drug's efficacy, suggesting that inhibition of Pgp by these compounds can successfully restore cancer cell sensitivity to chemotherapy. exlibrisgroup.com

| Compound | Cell Line | Assay | Result |

|---|---|---|---|

| Compound 4o | MCF-7/ADR | Doxorubicin Resistance Reversal | 3.0-fold more potent than Verapamil |

| Verapamil (Reference) | MCF-7/ADR | Doxorubicin Resistance Reversal | Standard Inhibitor |

There is no specific information available in the reviewed literature regarding the inhibitory activity of this compound or its derivatives against human carbonic anhydrase (hCA) isoforms. The development of inhibitors for hCA isoforms, particularly the tumor-associated hCA IX and hCA XII, has primarily focused on other chemical classes, such as sulfonamides, sulfamates, and coumarins. nih.gov The potential for the phenoxyacetamide scaffold to interact with these zinc metalloenzymes has not been reported.

Corrosion Inhibition Properties of this compound

Extensive searches of scientific literature and chemical databases did not yield specific studies detailing the corrosion inhibition properties of this compound. While the broader class of compounds containing amine and amide functional groups has been investigated for their potential as corrosion inhibitors, no research focused solely on the efficacy and mechanisms of this compound in preventing metallic corrosion was found.

Organic molecules containing heteroatoms such as nitrogen and oxygen, along with aromatic rings, are often effective corrosion inhibitors. researchgate.netnih.gov These features are present in the molecular structure of this compound, suggesting a theoretical potential for such activity. The mechanism of such inhibitors typically involves the adsorption of the organic molecule onto the metal surface, forming a protective film that impedes the electrochemical processes of corrosion. researchgate.netnih.gov This adsorption can be either physical (electrostatic) or chemical (involving charge sharing or coordinate bond formation). researchgate.net

The effectiveness of such inhibitors is often evaluated using techniques like weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS). nih.govresearchgate.net These methods help determine the inhibition efficiency, the nature of the inhibitor (anodic, cathodic, or mixed-type), and the mechanism of adsorption. researchgate.netresearchgate.net Furthermore, quantum chemical calculations are frequently employed to correlate the molecular structure of a compound with its potential inhibition efficiency by calculating parameters such as the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), and the energy gap (ΔE). mdpi.comresearchgate.nettaylorfrancis.com

However, without experimental or theoretical data specifically for this compound, any discussion of its corrosion inhibition properties would be purely speculative. The scientific record, as accessed through the conducted searches, does not currently contain the detailed research findings or data tables necessary to fulfill the requested analysis. Further experimental investigation would be required to determine if this compound possesses practical corrosion inhibition capabilities.

Molecular Docking and Receptor Interaction Studies

Prediction of Binding Modes and Conformations with Putative Biological Targets

Molecular docking simulations are employed to predict the most probable binding orientation and conformation of a ligand when it interacts with the active site of a target protein. For derivatives of 2-(4-aminophenoxy)-N-phenylacetamide, these studies have been crucial in elucidating their potential mechanisms of action.

Research has shown that phenoxyacetanilide derivatives can be effectively docked into the active sites of enzymes like cyclooxygenase-2 (COX-2) to predict their binding modes. semanticscholar.orgresearchgate.net For instance, simulations for compounds such as (2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]-N-(2-methylphenyl) acetamide) have been performed to understand how they orient themselves within the COX-2 binding pocket. semanticscholar.org The process involves preparing the enzyme structure and the ligand structures, often using software like AutoDock Vina, to determine the most energetically favorable conformation. researchgate.netmdpi.com

In a study involving novel 2-chloro-N,N-diphenylacetamide derivatives, molecular docking was used to explore the binding site and strength of these new compounds against both COX-1 and COX-2 enzymes. researchgate.net Similarly, docking studies on N-(benzo[d]thiazol-2-yl)-2-(4-aminophenoxy)acetamide derivatives with the COX-2 enzyme helped to rationalize their anti-inflammatory and analgesic activities. researchgate.net These computational models reveal that the ligands typically position themselves centrally within the active site, adopting a conformation that maximizes favorable interactions with key amino acid residues. researchgate.net For another derivative, 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, docking into a homology model of the σ1 receptor predicted its specific orientation within the ligand-binding pocket. nih.gov

Assessment of Ligand-Receptor Binding Affinities and Key Molecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions, Pi-Stacking)

Beyond predicting the binding pose, molecular docking quantifies the binding affinity between a ligand and its target, typically expressed as a docking score or binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable ligand-receptor complex. researchgate.net Studies on phenoxyacetanilide derivatives have used these scores to compare their potential efficacy against standard drugs like diclofenac (B195802) sodium. semanticscholar.org For example, the derivative (2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]-N-(2-methylphenyl) acetamide) demonstrated a low docking score of -8.9 Kcal/mol against the COX-2 enzyme. semanticscholar.org

These binding affinities are the result of various non-covalent molecular interactions:

Hydrogen Bonding: This is a critical interaction for the stability of ligand-receptor complexes. nih.gov The amide group present in the this compound scaffold is a key participant in forming hydrogen bonds. rsc.org Docking studies have identified specific hydrogen bonds between the ligand and amino acid residues in the target's active site, such as the interaction between the NH group of a ligand and the carbonyl of a histidine residue. nih.gov

Hydrophobic Interactions: These interactions are crucial for the binding of ligands within the often-hydrophobic pockets of enzyme active sites.

Pi-Stacking (π-π Interactions): The aromatic rings in the this compound structure play a significant role in π-π stacking interactions with aromatic amino acid residues like tyrosine (TYR), tryptophan (TRP), and histidine (HIS) in the receptor's binding site. nih.govmdpi.com Docking studies on acetamide (B32628) derivatives with COX enzymes have highlighted similarities in interacting residues with standard drugs, such as interactions with TYR and TRP. researchgate.net In another example, a σ1 receptor ligand showed important short contacts with Tyr120, His154, and Trp164. nih.gov

The following table summarizes the findings from molecular docking studies on various derivatives.

| Derivative | Biological Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]-N-(2-methylphenyl) acetamide (RKS-1) | COX-2 | -8.9 | Not Specified |

| N-(4-(diphenylamino)thiazol-2-yl)-2-((4-((3-methylbenzylidene)amino)phenyl)amino)acetamide (AKM-2) | COX-1 | Not Specified | ARG, TYR |

| N-(4-(diphenylamino)thiazol-2-yl)-2-((4-((3-methylbenzylidene)amino)phenyl)amino)acetamide (AKM-2) | COX-2 | Not Specified | TRP |

| 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide (1) | σ1 Receptor | Not Specified (Ki=42 nM) | Asp126, Tyr120, His154, Trp164 |

| 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides | COX-2 | -8.9 to -10.4 | Not Specified |

Virtual Screening Approaches for Identifying Novel Biological Targets

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. conceptlifesciences.combiointerfaceresearch.com While the available research primarily focuses on docking derivatives of this compound against known targets like COX enzymes to evaluate their potential as anti-inflammatory agents, the core scaffold itself is ideal for broader virtual screening campaigns. mdpi.comresearchgate.net

The 2-phenoxy-N-phenylacetamide structure can be used as a query or template in structure-based virtual screening. By computationally docking a large database of compounds containing this scaffold against a panel of known biological targets, researchers can identify potential new "hits" for different therapeutic areas. This approach allows for the rapid and cost-effective identification of compounds with potential bioactivity, which can then be synthesized and tested experimentally. conceptlifesciences.com The versatility of the scaffold, which has been explored for antitubercular, anti-inflammatory, and anticancer activities, suggests its potential utility in virtual screening to discover ligands for a wide range of biological targets. mdpi.comresearchgate.net

Elucidation of Ligand Efficiency and Drug-Likeness in Silico

In addition to predicting binding, in silico methods are vital for assessing the "drug-likeness" of a compound, which helps to prioritize candidates for further development. sciensage.inforesearchgate.net This involves calculating various physicochemical properties and evaluating them against established criteria, such as Lipinski's rule of five. researchgate.net Several molecular properties of this compound derivatives have been computed to estimate their suitability as drug candidates. researchgate.net

Key parameters evaluated include:

Molecular Weight (MW): Affects absorption and distribution.

LogP: A measure of lipophilicity, which influences permeability across biological membranes.

Hydrogen Bond Donors (HBD) and Acceptors (HBA): Important for receptor binding and solubility. nih.gov

Polar Surface Area (PSA): Correlates with drug transport characteristics.

Ligand efficiency (LE) is a metric used to compare the binding energy of a ligand to the number of its heavy atoms, providing a measure of how efficiently the molecule binds to its target. nih.govnih.gov Similarly, other metrics like the binding efficiency index (BEI) are also calculated. nih.gov For instance, a study on a selective σ1 receptor ligand derived from a related scaffold highlighted its excellent intrinsic quality based on ligand efficiency indexes and predicted toxicity analysis. nih.gov In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are also predicted to identify potential liabilities early in the drug discovery process. sciensage.infonih.gov

The table below shows typical parameters used to assess the drug-likeness of compounds based on the 2-aryloxy-N-phenylacetamide scaffold.

| Parameter | Description | Typical "Drug-Like" Value |

|---|---|---|

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | ≤ 500 g/mol |

| LogP (Octanol-water partition coefficient) | A measure of a compound's lipophilicity. | ≤ 5 |

| Hydrogen Bond Donors (HBD) | Number of N-H and O-H bonds. | ≤ 5 |

| Hydrogen Bond Acceptors (HBA) | Number of N and O atoms. | ≤ 10 |

| Ligand Efficiency (LE) | Binding affinity per heavy atom. Higher values are desirable. | > 0.3 kcal/mol per heavy atom |

Future Directions and Advanced Research Perspectives

Exploration of Additional Biological Applications and Therapeutic Areas

The foundational structure of N-phenylacetamide has given rise to derivatives with a broad spectrum of pharmacological activities. ontosight.airesearchgate.net Future research will likely focus on systematically exploring new therapeutic applications for 2-(4-aminophenoxy)-N-phenylacetamide by leveraging this known biological versatility.

Detailed Research Findings: Derivatives of the core N-phenylacetamide and phenoxyacetamide structures have been investigated for numerous therapeutic effects. These include:

Anticancer Activity: Certain phenoxyacetamide derivatives have been identified as potential inducers of apoptosis in liver cancer cells (HepG2). mdpi.com Other N-phenylacetamide compounds have shown cytotoxic effects against various cancer cell lines, including prostate (PC3) and breast (MCF-7). nih.govnih.gov A notable study identified phenoxyacetamide derivatives as novel inhibitors of Dot1-like protein (DOT1L), a promising target for acute leukemias. nih.gov

Antimicrobial and Antifungal Properties: Researchers have synthesized N-phenylacetamide derivatives incorporating thiazole (B1198619) moieties that exhibit significant in vitro antibacterial activity against plant pathogens like Xanthomonas oryzae. mdpi.com Other studies have reported the antifungal potential of novel N-phenylacetamide-based compounds. rsc.org

Anti-inflammatory and Analgesic Effects: The phenoxyacetamide scaffold has been associated with both anti-inflammatory and analgesic properties. nih.gov The strategic modification of this structure could lead to the development of new non-steroidal anti-inflammatory drugs (NSAIDs) or analgesics.

Neurological and Psychiatric Applications: Phenylacetamide derivatives have been designed and evaluated as potential antidepressant agents, with some compounds showing activity as monoamine oxidase (MAO) inhibitors. nih.gov This suggests a potential avenue for developing novel treatments for depression and other neurodegenerative disorders.

The exploration of these areas for this compound would involve creating a library of analogues and screening them against a diverse panel of biological targets associated with these diseases.

Table 1: Potential Therapeutic Areas for N-Phenylacetamide Derivatives

| Therapeutic Area | Specific Target/Application | Supporting Evidence/Rationale |

|---|---|---|

| Oncology | DOT1L Inhibition, Apoptosis Induction, Kinase Inhibition | Studies show activity against leukemia, liver, prostate, and breast cancer cell lines. mdpi.comnih.govnih.govptfarm.pl |

| Infectious Diseases | Antibacterial (e.g., Xanthomonas), Antifungal Agents | Derivatives show potency against various bacterial and fungal strains. mdpi.comrsc.org |

| Inflammation & Pain | Analgesic and Anti-inflammatory Agents | Phenoxyacetamide analogues have demonstrated pain-relieving and anti-inflammatory effects. nih.gov |

| Neurology | Antidepressant (MAO Inhibition), Neuroprotection | The phenylacetamide scaffold has been used to develop potential treatments for depression. nih.gov |

Development of Green Chemistry Principles for Sustainable Synthesis

Modern pharmaceutical development places increasing emphasis on sustainability. Future work on this compound should incorporate green chemistry principles to minimize environmental impact, reduce waste, and improve safety and efficiency. nih.gov

Key green chemistry strategies applicable to the synthesis of this compound include:

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product, are highly efficient. nih.gov The synthesis of novel 2-phenoxy-N-phenylacetamide hybrids has been achieved using a one-pot, three-component reaction, demonstrating the feasibility of this atom-economical approach. arkat-usa.org

Use of Greener Solvents: Traditional organic syntheses often rely on hazardous solvents. Future efforts should focus on using environmentally benign solvents like water, ethanol (B145695), or ionic liquids. rsc.orgnih.gov Aqueous micellar conditions, for example, have been successfully used for key steps in synthesizing other complex drug candidates. nih.gov

Catalysis: Employing biocatalysts (enzymes), photocatalysts, or electrocatalysts can enable reactions under milder conditions, reducing energy consumption and the need for harsh reagents. astrazeneca.comastrazeneca.com Biocatalysis, in particular, offers a highly sustainable method for creating amide bonds, a crucial step in synthesizing N-phenylacetamide derivatives. astrazeneca.com

Process Intensification: The use of continuous flow reactors instead of traditional batch processing can improve yield, reduce waste, and enhance safety and scalability. nih.gov

Adopting these principles will not only make the production of this compound more sustainable but can also lead to more efficient and cost-effective synthetic routes. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.govnih.gov These computational tools can be applied to the N-phenylacetamide scaffold to design novel derivatives with enhanced potency, selectivity, and favorable pharmacokinetic properties.

Applications of AI/ML in the context of this compound include:

Virtual Screening and Docking: Computational methods have already been used to identify phenoxyacetamide derivatives as potential inhibitors of specific biological targets. nih.gov AI-driven virtual screening of vast chemical libraries can rapidly identify new derivatives likely to bind to a target of interest.

De Novo Drug Design: Generative AI models can design entirely new molecules based on a desired set of properties. crimsonpublishers.com Using the N-phenylacetamide scaffold as a starting point, these algorithms can generate novel structures optimized for specific therapeutic targets.

ADMET Prediction: ML algorithms can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound before it is synthesized. mdpi.com This allows researchers to prioritize candidates with better drug-like characteristics and avoid costly failures later in the development process.

Quantitative Structure-Activity Relationship (QSAR): QSAR models use ML to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov This helps in understanding which structural modifications are most likely to improve therapeutic efficacy.

Table 2: AI/ML Tools in N-Phenylacetamide Derivative Development

| AI/ML Application | Objective | Potential Impact |

|---|---|---|

| Virtual Screening | Identify derivatives with high binding affinity to a specific target. | Accelerates hit identification from large compound libraries. nih.gov |

| Generative Models | Design novel molecules with optimized properties around the N-phenylacetamide core. | Creates innovative chemical matter with improved therapeutic potential. crimsonpublishers.com |

| ADMET Prediction | Forecast the pharmacokinetic and toxicity profile of unsynthesized compounds. | Reduces late-stage attrition and prioritizes candidates with better safety profiles. mdpi.com |

| QSAR Modeling | Understand structure-activity relationships to guide chemical modifications. | Enables more rational and efficient lead optimization. nih.gov |

Investigation of Multi-Target Directed Ligands Based on the N-Phenylacetamide Scaffold

Complex, multifactorial diseases like cancer and Alzheimer's often require therapies that can modulate multiple biological targets simultaneously. nih.govnih.gov The paradigm of Multi-Target-Directed Ligands (MTDLs) aims to design single molecules that can interact with several targets, offering potential for higher efficacy and reduced drug-drug interactions. nih.govfrontiersin.org

The N-phenylacetamide scaffold is well-suited for the development of MTDLs due to its synthetic tractability and its ability to be combined with other pharmacophores. Research has already demonstrated the synthesis of 2-phenoxy-N-phenylacetamide hybrids designed as multitarget-directed medicines. arkat-usa.org

Future research in this area could involve:

Hybrid Molecule Design: Fusing the this compound structure with other known pharmacophores. For example, combining it with a moiety known to inhibit a different target in a cancer pathway could create a dual-action anticancer agent.

Targeting Complex Diseases: Designing MTDLs for neurodegenerative diseases like Alzheimer's, where targeting pathways such as cholinesterase inhibition, amyloid-β aggregation, and oxidative stress with a single molecule is a promising strategy. researchgate.netnih.gov

Polypharmacology Profiling: Systematically screening this compound and its derivatives against a wide range of targets to uncover unintended (but potentially beneficial) off-target effects. This can reveal new opportunities for MTDLs. nih.gov

The development of MTDLs based on this scaffold represents a sophisticated approach to treating complex diseases that are often resistant to single-target therapies.

Collaborative Research Avenues in Interdisciplinary Fields

The journey of a drug from concept to clinic is inherently complex and requires a multidisciplinary effort. Advancing the research on this compound will depend on fostering collaborations between various scientific disciplines.

Key areas for interdisciplinary collaboration include:

Academia-Industry Partnerships: Collaborations between university research labs and pharmaceutical companies can bridge the gap between basic discovery and clinical development. Academic partners can provide novel biological insights and synthetic methods, while industry partners offer resources for large-scale screening, optimization, and clinical trials. astrazeneca.com

Medicinal Chemistry and Computational Science: Close collaboration between synthetic chemists and computational scientists is crucial for implementing AI/ML-driven drug design. Chemists can synthesize the compounds designed by AI, and the resulting experimental data can be used to refine and improve the computational models.

Chemistry and Biology: A deep understanding of the biological targets and disease pathways is essential for designing effective drugs. Ongoing dialogue between chemists and biologists ensures that newly synthesized compounds are relevant to the disease being studied and are tested in appropriate biological assays.

Global and Virtual Consortia: Modern drug discovery often involves distributed teams, with different research activities outsourced to contract research organizations (CROs) around the world. collaborativedrug.com Effective data management and communication platforms are essential to ensure seamless collaboration between these geographically dispersed teams.

Such collaborative efforts will be vital to fully unlock the therapeutic potential of the this compound scaffold and translate promising research findings into tangible clinical benefits.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-aminophenoxy)-N-phenylacetamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves a two-step process:

Nucleophilic substitution : React 4-aminophenol with chloroacetyl chloride in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) to form 2-chloro-N-(4-aminophenyl)acetamide.

Etherification : Substitute the chloro group with a phenoxy moiety via reaction with phenol derivatives under reflux in ethanol or methanol .

- Critical Parameters : Solvent polarity (ethanol vs. DMF), temperature (reflux vs. room temperature), and stoichiometric ratios of reactants significantly impact yield (e.g., excess phenol derivatives improve etherification efficiency). Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the presence of the acetamide carbonyl (δ ~168-170 ppm in ¹³C NMR) and aromatic protons (δ ~6.5-7.5 ppm in ¹H NMR). The 4-aminophenoxy group shows distinct splitting patterns due to NH₂ coupling .

- IR Spectroscopy : Identify N-H stretching (3200-3400 cm⁻¹) and carbonyl (C=O) vibrations (~1650 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ at m/z 273.3 for C₁₄H₁₃N₂O₂) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in buffers (pH 1-12) at 25°C, 40°C, and 60°C for 24–72 hours. Analyze degradation via HPLC (C18 column, acetonitrile/water gradient) .

- Hydrolytic Susceptibility : The acetamide bond is prone to hydrolysis under strongly acidic/basic conditions, forming 4-aminophenol and phenylacetic acid derivatives .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., anticancer vs. anti-inflammatory effects)?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replace the phenyl group with fluorophenyl or methoxyphenyl) and compare bioactivity across cell lines (e.g., MCF-7 for cancer, RAW 264.7 for inflammation) .

- Target Engagement Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity to proposed targets (e.g., COX-2 for anti-inflammatory activity) .

Q. How can computational modeling optimize the compound’s pharmacokinetic profile?

- Methodological Answer :

- Molecular Dynamics Simulations : Predict blood-brain barrier permeability by calculating logP (experimental vs. in silico values). The compound’s logP ~2.1 suggests moderate lipophilicity, requiring structural tweaks (e.g., adding polar groups) for CNS targeting .

- ADMET Prediction Tools : Use SwissADME or ADMETLab to assess metabolic stability (CYP450 isoforms) and toxicity (AMES test predictions) .

Q. What experimental designs address low solubility in aqueous media for in vivo studies?

- Methodological Answer :

- Co-Solvent Systems : Prepare stock solutions in DMSO (≤1% v/v) and dilute with PBS containing cyclodextrins (e.g., HP-β-CD) to enhance solubility .

- Nanoformulation : Encapsulate the compound in PLGA nanoparticles (size <200 nm) via emulsion-solvent evaporation. Characterize encapsulation efficiency via UV-Vis spectroscopy .

Q. How to interpret conflicting spectral data (e.g., unexpected peaks in NMR)?

- Methodological Answer :

- Impurity Profiling : Compare experimental NMR with predicted spectra (e.g., ACD/Labs or MNova). For example, residual solvent (e.g., DMSO-d₅ at δ 2.5 ppm) or byproducts from incomplete reactions (e.g., unreacted 4-aminophenol) may cause discrepancies .

- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous peaks, particularly in crowded aromatic regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.